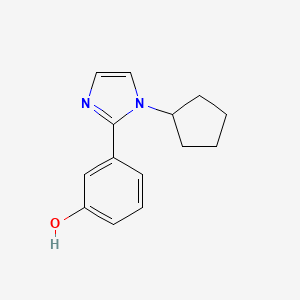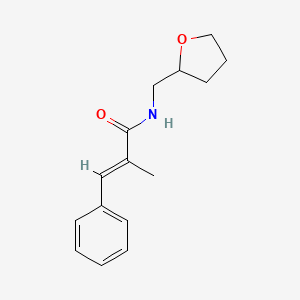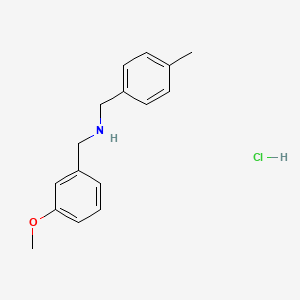
3-(1-cyclopentyl-1H-imidazol-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-cyclopentyl-1H-imidazol-2-yl)phenol, also known as CPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPIP belongs to the class of imidazoles, which are known for their diverse range of biological activities.
作用機序
The mechanism of action of 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol involves its interaction with specific receptors or ion channels in cells. This compound has been shown to bind to the TRPV1 channel, which is a non-selective cation channel that is activated by heat, acid, and various chemical stimuli. Binding of this compound to TRPV1 leads to the inhibition of channel activity, resulting in the modulation of pain sensation and neuroinflammation. This compound has also been found to inhibit the activation of the NLRP3 inflammasome by binding to the P2X7 receptor, which is involved in the regulation of inflammasome activation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and tissues. In neurons, this compound has been found to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-1β, which are involved in the pathogenesis of neuroinflammatory diseases. This compound has also been shown to inhibit the activation of the NLRP3 inflammasome in cardiomyocytes, resulting in the attenuation of myocardial infarction and heart failure. In cancer cells, this compound has been found to inhibit the proliferation and migration of cells by targeting the CXCR4 receptor.
実験室実験の利点と制限
The advantages of using 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol in lab experiments include its high potency, selectivity, and specificity for its target receptors or ion channels. This compound is also relatively stable and easy to synthesize, making it a suitable candidate for drug development. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects, which need to be carefully evaluated before its clinical application.
将来の方向性
There are several future directions for the research on 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol. One direction is to explore its potential therapeutic applications in other fields such as immunology and infectious diseases. Another direction is to investigate the structure-activity relationship of this compound and its analogs, which can provide insights into the design of more potent and selective compounds. Furthermore, the development of this compound-based drugs for the treatment of various diseases can be a promising avenue for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. The research on this compound provides insights into the development of novel drugs for the treatment of various diseases.
合成法
The synthesis of 3-(1-cyclopentyl-1H-imidazol-2-yl)phenol involves the reaction of 2-cyclopentyl-1H-imidazole with 3-bromophenol in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution of the bromine atom by the imidazole nitrogen, followed by a dehydration reaction to yield the final product. The purity of the synthesized this compound can be confirmed by various analytical techniques such as NMR and HPLC.
科学的研究の応用
3-(1-cyclopentyl-1H-imidazol-2-yl)phenol has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, cardiology, and oncology. In neuroscience, this compound has been shown to modulate the activity of TRPV1 channels, which are involved in pain sensation and neuroinflammation. This compound has also been found to have cardioprotective effects by inhibiting the activation of the NLRP3 inflammasome, which is implicated in myocardial infarction and heart failure. In oncology, this compound has been shown to inhibit the growth and metastasis of cancer cells by targeting the CXCR4 receptor, which is involved in cancer cell migration and invasion.
特性
IUPAC Name |
3-(1-cyclopentylimidazol-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-13-7-3-4-11(10-13)14-15-8-9-16(14)12-5-1-2-6-12/h3-4,7-10,12,17H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMMNLYXTLUNEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN=C2C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5406839.png)
![4-hydroxy-1-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5406846.png)
![1-[(3-isobutylisoxazol-5-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5406850.png)

![N-[1-methyl-1-(4-methylphenyl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5406854.png)
![3-{3-methyl-4-[4-(4-methyl-1-piperazinyl)-3-nitrobenzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5406855.png)
![N-{4-[(2-ethyl-1-piperidinyl)sulfonyl]phenyl}nicotinamide](/img/structure/B5406857.png)
![1-[2-(2,7-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-2-pyrrolidinone hydrochloride](/img/structure/B5406863.png)
![N-(3-chloro-4-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5406866.png)

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-methoxy-6-nitrophenol](/img/structure/B5406896.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5406910.png)
![2-[2-(4-hydroxy-3-iodo-5-methoxyphenyl)vinyl]-4-quinolinol](/img/structure/B5406927.png)
